molecular formula C23H20N2O6 B3740665 3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID

3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID

Cat. No.: B3740665
M. Wt: 420.4 g/mol
InChI Key: RZFNIZJTLFKUNN-UHFFFAOYSA-N
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Description

3,5-Bis(2-phenoxyacetamido)benzoic acid is a benzoic acid derivative functionalized with two phenoxyacetamido groups at the 3 and 5 positions of the aromatic ring. The phenoxyacetamido groups enhance steric bulk and may confer resistance to enzymatic degradation, making it a candidate for pharmaceutical or material science applications.

Properties

IUPAC Name

3,5-bis[(2-phenoxyacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c26-21(14-30-19-7-3-1-4-8-19)24-17-11-16(23(28)29)12-18(13-17)25-22(27)15-31-20-9-5-2-6-10-20/h1-13H,14-15H2,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFNIZJTLFKUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID typically involves the reaction of 3,5-diaminobenzoic acid with phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-BIS(2-PHENOXYACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetamido groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoic acid core can participate in π-π stacking interactions and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

3,5-Bis(trifluoromethyl)benzoic Acid
  • Structure : Trifluoromethyl (-CF₃) groups at the 3 and 5 positions .
  • Key Properties :
    • High lipophilicity due to electron-withdrawing CF₃ groups.
    • Enhanced acidity (lower pKa) compared to unsubstituted benzoic acid.
    • Applications: Used as a reagent in organic synthesis (e.g., peptide coupling in ) and as a certified reference material (CRM) for quantitative NMR .
3,5-Dichlorobenzoic Acid
  • Structure : Chlorine atoms at the 3 and 5 positions .
  • Key Properties :
    • Moderate acidity (pKa ~2.5–3.0), stronger than benzoic acid (pKa ~4.2).
    • Applications: Intermediate in agrochemicals and pharmaceuticals.
3,5-Bis(aminomethyl)benzoic Acid
  • Structure: Aminomethyl (-CH₂NH₂) groups at the 3 and 5 positions .
  • Key Properties: High solubility in polar solvents due to hydrogen-bonding capacity. Potential for coordination chemistry (e.g., metal-organic frameworks).
3,5-Bis(acetylamino)benzoic Acid Derivatives
  • Example: 3,5-Bis(acetylamino)benzoic acid esters (e.g., 6-(acetylamino)hexyl ester) .
  • Key Properties :
    • Ester groups increase hydrophobicity and alter hydrolysis kinetics compared to amides.

Pharmacologically Relevant Derivatives

Deferasirox Isomers
  • Structure : Triazole-linked bis(2-hydroxyphenyl) groups attached to benzoic acid .
  • Key Properties :
    • Chelating agents for iron overload therapy.
    • Demonstrates the impact of heterocyclic substituents on metal-binding capacity.
Benzathine Benzylpenicillin
  • Structure : Penicillin derivative with a benzoic acid moiety .
  • Key Properties :
    • Highlights the role of benzoic acid derivatives in antibiotic formulations.

Comparative Data Table

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
3,5-Bis(2-phenoxyacetamido)benzoic acid Phenoxyacetamido To be calculated Not provided High steric bulk, potential drug candidate N/A
3,5-Bis(trifluoromethyl)benzoic acid Trifluoromethyl 258.11 725-89-3 Lipophilic, NMR reference material
3,5-Dichlorobenzoic acid Chlorine 191.01 51-36-5 Agrochemical intermediate
3,5-Bis(aminomethyl)benzoic acid Aminomethyl 180.20 105995-43-5 High solubility, coordination chemistry
Deferasirox 1,2-isomer Triazole-hydroxyphenyl 373.37 N/A Iron chelation therapy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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